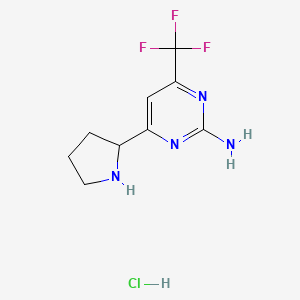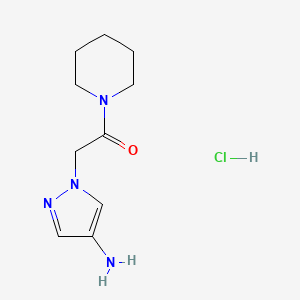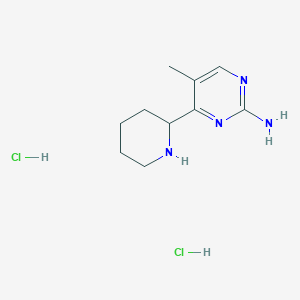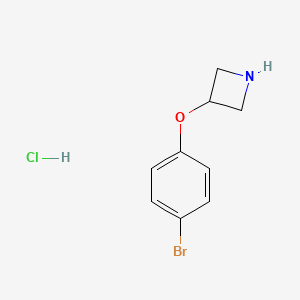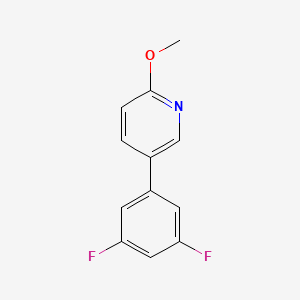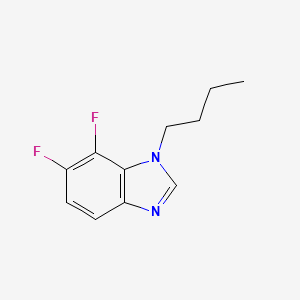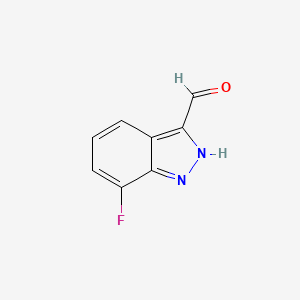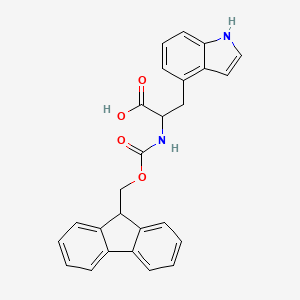
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid
Overview
Description
This compound is also known as 2-(FMOC-AMINO)-3-(1H-INDOL-4-YL)PROPANOIC ACID . It has a molecular weight of 426.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30) . This suggests that the compound has a complex structure involving multiple functional groups.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 711.9±60.0 °C and a predicted density of 1.350±0.06 g/cm3 . Its pKa is predicted to be 3.82±0.30 .Scientific Research Applications
Synthesis and Peptide Application
- The compound has been utilized in the synthesis of various N-Fmoc-protected β2-homoamino acids, proving essential in the large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (R. Šebesta & D. Seebach, 2003).
- It's also used in the synthesis of N‐{[(9H‐Fluoren‐9‐yl)methoxy]carbonyl}‐Protected (Fmoc) β‐Amino Acids via the Arndt-Eistert protocol, leading to enantiomerically pure N-Fmoc-protected β-amino acids (E. Ellmerer-Müller et al., 1998).
Photophysics and Bioimaging
- A fluorene derivative incorporating this compound was investigated for its linear photophysical characterization and two-photon absorption properties, demonstrating its potential in bioimaging, particularly in integrin imaging (A. Morales et al., 2010).
Antimicrobial Activity
- Schiff bases containing the indole group derived from this compound have shown remarkable antimicrobial activity, indicating potential applications in combating microbial infections (S. Radhakrishnan et al., 2020).
Unnatural Amino Acids and Drug Discovery
- Differentially protected azatryptophan derivatives of this compound were synthesized, emphasizing its role in peptide-based drug discovery (R. Nimje et al., 2020).
Solid-Phase Peptide Synthesis
- The compound has been used in the enantioselective synthesis of specific amino acids, like 3′-phosphono-L-tyrosine, highlighting its application in solid-phase peptide synthesis (J. Paladino et al., 1993).
Self-Assembled Structures in Amino Acids
- Fmoc modified aliphatic amino acids, including this compound, have been studied for their self-assembling properties, opening avenues in the design of novel self-assembled architectures for material science and nanotechnology applications (Nidhi Gour et al., 2021).
Nanotechnology and Material Science
- Its derivatives have been applied in the development of enzymatically activated surfactants for carbon nanotube dispersion, showcasing its utility in nanotechnology and material science (B. Cousins et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFXTSCQFAXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CNC5=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



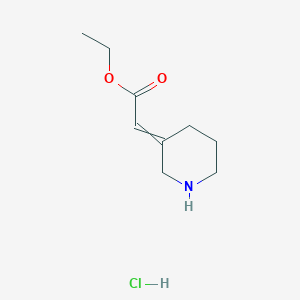
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
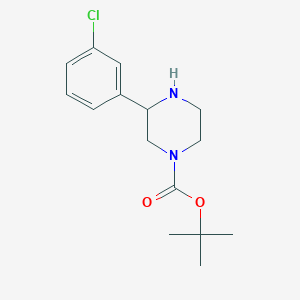
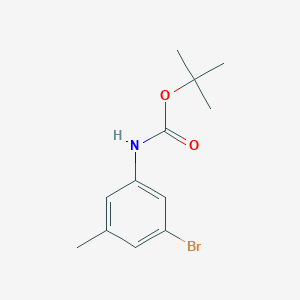
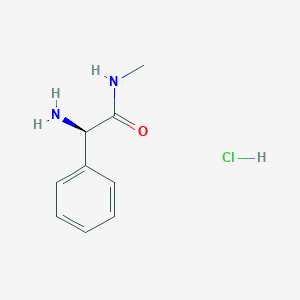
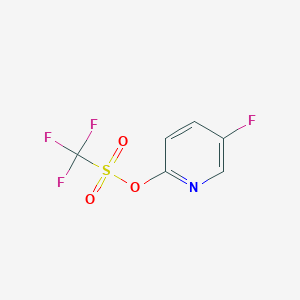
![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
